Octadecyl-behenyl dimethyl amine
Overview
Description
Octadecyl-behenyl dimethyl amine, also known as WHAMINE DMA2275, is a chemical compound with the molecular formula C20H43N /C24H51N and a molecular weight of 339 . It is colorless to microyellow ointment body, with alkaline, insoluble in water, soluble in ethanol, isopropanol and other organic solvents .
Synthesis Analysis
Octadecyl-behenyl dimethylamines (DMA2275) is the main raw material for the production of cationic quaternary ammonium salt . It can react with benzyl chloride to produce benzyl quaternary ammonium salt . It can also react with quaternary ammonium raw materials such as methyl chloride, dimethyl sulfate, diethyl sulfate, etc. to generate cations quaternary ammonium salts .Chemical Reactions Analysis
Octadecyl-behenyl dimethylamines (DMA2275) can react with benzyl chloride to produce benzyl quaternary ammonium salt . It can also react with quaternary ammonium raw materials such as methyl chloride, dimethyl sulfate, diethyl sulfate, etc. to generate cations quaternary ammonium salts . Additionally, it can react with sodium chloroacetate to produce amphoteric surfactant betaine, and with hydrogen peroxide to produce amine oxide as a foaming agent .Physical And Chemical Properties Analysis
This compound is a colorless to microyellow ointment body, with alkaline, insoluble in water, soluble in ethanol, isopropanol and other organic solvents . It has a molecular weight of 339 .Safety and Hazards
properties
IUPAC Name |
N-methyl-N-nonadecyldocosan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H87N/c1-4-6-8-10-12-14-16-18-20-22-23-24-26-28-30-32-34-36-38-40-42-43(3)41-39-37-35-33-31-29-27-25-21-19-17-15-13-11-9-7-5-2/h4-42H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGYGGVGFAPHEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H87N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337774 | |
Record name | N-Methyl-N-nonadecyldocosan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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